Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride
Brand Name: Vulcanchem
CAS No.: 18878-40-5
VCID: VC21037191
InChI: InChI=1S/C20H14ClN3O.ClH/c21-15-10-7-11-16-17(15)18(14-8-3-1-4-9-14)23-19(20(25)22-16)24-12-5-2-6-13-24;/h1-13,19H;1H
SMILES: C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-]
Molecular Formula: C20H15Cl2N3O
Molecular Weight: 384.3 g/mol

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride

CAS No.: 18878-40-5

Cat. No.: VC21037191

Molecular Formula: C20H15Cl2N3O

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

Pyridinium, 1-(7-chloro-2-oxo-5-phenyl-1,4-benzodiazepin-3-yl)-, chloride - 18878-40-5

Specification

CAS No. 18878-40-5
Molecular Formula C20H15Cl2N3O
Molecular Weight 384.3 g/mol
IUPAC Name 6-chloro-5-phenyl-3-pyridin-1-ium-1-yl-1,3-dihydro-1,4-benzodiazepin-2-one;chloride
Standard InChI InChI=1S/C20H14ClN3O.ClH/c21-15-10-7-11-16-17(15)18(14-8-3-1-4-9-14)23-19(20(25)22-16)24-12-5-2-6-13-24;/h1-13,19H;1H
Standard InChI Key QUOOADSTZARQQV-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-]
Canonical SMILES C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C(=CC=C3)Cl)[N+]4=CC=CC=C4.[Cl-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator